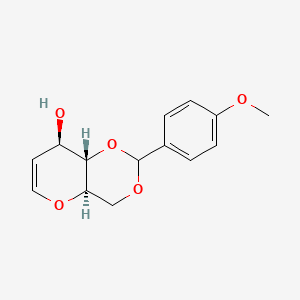
4,6-O-(4-Methoxybenzylidene)-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-O-(4-Methoxybenzylidene)-D-glucal is a derivative of D-glucal, a carbohydrate molecule. This compound is characterized by the presence of a 4-methoxybenzylidene group attached to the 4 and 6 positions of the glucal ring. It is commonly used in carbohydrate chemistry as a protecting group and as an intermediate in the synthesis of various biologically active molecules.
Mécanisme D'action
Target of Action
It is known that this compound is involved in the reductive ring-opening of hexopyranosides .
Mode of Action
The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reductive ring-opening of hexopyranosides .
Result of Action
It is known that the compound is involved in the reductive ring-opening of hexopyranosides .
Analyse Biochimique
Biochemical Properties
4,6-O-(4-Methoxybenzylidene)-D-glucal plays a significant role in biochemical reactions, particularly in the field of carbohydrate chemistry. It is known for its ability to undergo regioselective reductive ring-opening reactions, which are crucial for the synthesis of various carbohydrate derivatives . This compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate the reduction process . Additionally, it can form stable complexes with cerium (IV) ammonium nitrate, which is used to selectively cleave the 4-methoxybenzyl ether linkage .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as a protecting group in carbohydrate synthesis . This compound can also affect cellular metabolism by altering the availability of specific carbohydrate molecules, which are essential for various metabolic pathways . Studies have shown that this compound can impact both benign and malignant cellular processes, making it a valuable tool for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group, preventing unwanted reactions during the synthesis of complex carbohydrates . The compound’s ability to undergo regioselective reductive ring-opening is facilitated by its interaction with hydride donor reagents and Lewis acids . These interactions result in the formation of benzyl-type ethers, which are crucial intermediates in carbohydrate synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness as a protecting group . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it effective in studying diseases such as rheumatoid arthritis and asthma. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes in animal models. It is important to carefully control the dosage to avoid these toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate its reduction and subsequent incorporation into various carbohydrate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its effectiveness as a protecting group in carbohydrate synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects . The localization of this compound is essential for its role in preventing unwanted reactions during carbohydrate synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(4-Methoxybenzylidene)-D-glucal typically involves the reaction of D-glucal with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the aldehyde group of 4-methoxybenzaldehyde and the hydroxyl groups at the 4 and 6 positions of D-glucal. Commonly used acid catalysts include p-toluenesulfonic acid and trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-O-(4-Methoxybenzylidene)-D-glucal undergoes various chemical reactions, including:
Reduction: The acetal linkage can be selectively reduced to yield 4-methoxybenzyl ethers.
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the glucal ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium cyanoborohydride and trifluoroacetic acid in NN-dimethylformamide.
Oxidation: Various oxidizing agents such as cerium(IV) ammonium nitrate in aqueous acetonitrile.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: 4-methoxybenzyl ethers.
Oxidation: Oxidized derivatives with functional groups at specific positions.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Applications De Recherche Scientifique
4,6-O-(4-Methoxybenzylidene)-D-glucal has several applications in scientific research:
Comparaison Avec Des Composés Similaires
4,6-O-(4-Methoxybenzylidene)-D-glucal can be compared with other benzylidene-protected glucal derivatives:
4,6-O-Benzylidene-D-glucal: Similar protecting group but lacks the methoxy group, making it less versatile in certain reactions.
4,6-O-(2-Methoxybenzylidene)-D-glucal: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
The presence of the 4-methoxy group in this compound enhances its stability and selectivity in certain reactions, making it a unique and valuable compound in carbohydrate chemistry.
Propriétés
IUPAC Name |
(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZQXMNNREVNP-HABKJSAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2553540.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

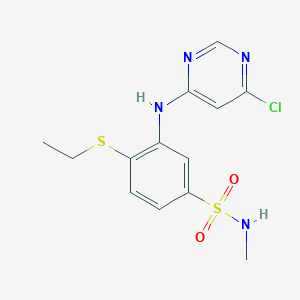
![1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
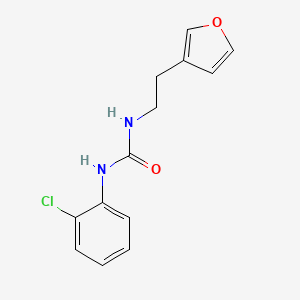
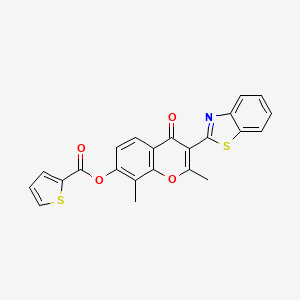
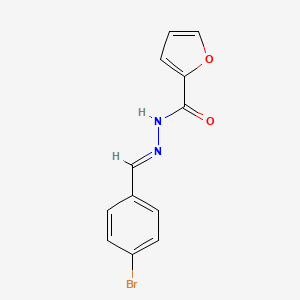
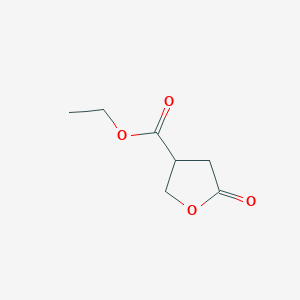
![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)
